molecular formula C63H113N11O12 B040566 Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- CAS No. 114865-22-4

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-

Cat. No. B040566
CAS RN: 114865-22-4
M. Wt: 1216.6 g/mol
InChI Key: RGIOCYRKFMXZGI-BFGUSBJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-, commonly known as CsA, is a cyclic undecapeptide that was first isolated in 1972 from the fungus Tolypocladium inflatum. It is a potent immunosuppressive agent that has revolutionized organ transplantation and the treatment of autoimmune diseases. The use of CsA has significantly improved the success rate of organ transplantation by reducing the risk of rejection and increasing the lifespan of transplanted organs. In addition, CsA has also been used to treat various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of CsA involves the inhibition of T cell activation and the suppression of the immune response. CsA binds to cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.
Biochemical and Physiological Effects:
CsA has several biochemical and physiological effects on the body. It has been shown to inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. CsA also inhibits the activation of B cells, which produce antibodies that can attack transplanted organs. In addition, CsA has been shown to have anti-inflammatory properties, which can help reduce the symptoms of autoimmune diseases.

Advantages and Limitations for Lab Experiments

CsA has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to study the immune response and the mechanisms of organ rejection. CsA can also be used to study the effects of immunosuppressive drugs on the body. However, CsA also has limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, CsA can have off-target effects on other proteins in the body, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of CsA. One area of research is the development of new immunosuppressive drugs that have fewer side effects than CsA. Another area of research is the study of the long-term effects of CsA on the body, particularly in transplant patients. In addition, there is ongoing research into the mechanisms of CsA resistance, which can limit the effectiveness of the drug in some patients. Finally, there is interest in the use of CsA for the treatment of other diseases, such as cancer and viral infections.

Synthesis Methods

CsA is a complex molecule that contains 11 amino acids and has a molecular weight of 1202.6 g/mol. The synthesis of CsA involves several steps, including the protection and deprotection of amino acid side chains, peptide bond formation, and cyclization. The most commonly used method for the synthesis of CsA is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise assembly of the peptide chain on a solid support. The SPPS method allows for the synthesis of large quantities of CsA with high purity and yields.

Scientific Research Applications

CsA has been extensively studied for its immunosuppressive properties and its potential therapeutic applications. It has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. CsA binds to a protein called cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.

properties

CAS RN

114865-22-4

Product Name

Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1

InChI Key

RGIOCYRKFMXZGI-BFGUSBJVSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

synonyms

(MeBm(2)t)(1)-CsA
(MeBm2t)-CsA
4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A
4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A
cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-
MeBm(2)t1-CsA
N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A

Origin of Product

United States

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